Alazocine hydrochloride, (+/-)-
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Overview
Description
Alazocine hydrochloride, (+/-)-, also known as N-allylnormetazocine, is a synthetic opioid analgesic belonging to the benzomorphan family. This compound has garnered significant interest due to its unique pharmacological properties, including its activity as a sigma receptor agonist. Alazocine hydrochloride, (+/-)-, has been widely used in scientific research, particularly in studies related to sigma receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alazocine hydrochloride, (+/-)-, typically involves the following steps:
Formation of the Benzomorphan Core: The initial step involves the formation of the benzomorphan core structure through a series of cyclization reactions.
Introduction of the Allyl Group: The allyl group is introduced via an alkylation reaction using an appropriate allylating agent.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of Alazocine hydrochloride, (+/-)-, follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Alazocine hydrochloride, (+/-)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the allyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and substituted analogs with varying pharmacological properties.
Scientific Research Applications
Alazocine hydrochloride, (+/-)-, has been extensively used in scientific research due to its unique pharmacological profile. Some of its applications include:
Chemistry: Used as a reference compound in studies involving sigma receptors and opioid receptors.
Biology: Employed in research to understand the role of sigma receptors in cellular processes.
Medicine: Investigated for its potential therapeutic applications in pain management and psychiatric disorders.
Industry: Utilized in the development of new analgesic drugs and sigma receptor modulators.
Mechanism of Action
The mechanism of action of Alazocine hydrochloride, (+/-)-, involves its interaction with multiple receptor systems:
Sigma Receptors: The compound acts as a sigma receptor agonist, modulating various cellular processes.
Opioid Receptors: It exhibits partial agonist activity at kappa-opioid receptors and antagonist activity at mu-opioid receptors.
NMDA Receptors: At higher concentrations, the compound acts as an uncompetitive NMDA receptor antagonist.
Comparison with Similar Compounds
Similar Compounds
Metazocine: Another benzomorphan derivative with similar opioid receptor activity.
Pentazocine: A benzomorphan compound with mixed agonist-antagonist activity at opioid receptors.
Cyclazocine: A benzomorphan with potent kappa-opioid receptor agonist activity.
Uniqueness
Alazocine hydrochloride, (+/-)-, is unique due to its dual activity as a sigma receptor agonist and opioid receptor modulator. This dual activity makes it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
676351-51-2 |
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Molecular Formula |
C17H24ClNO |
Molecular Weight |
293.8 g/mol |
IUPAC Name |
(1R,9R,13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride |
InChI |
InChI=1S/C17H23NO.ClH/c1-4-8-18-9-7-17(3)12(2)16(18)10-13-5-6-14(19)11-15(13)17;/h4-6,11-12,16,19H,1,7-10H2,2-3H3;1H/t12-,16+,17+;/m0./s1 |
InChI Key |
ZTGMHFIGNYXMJV-YGCKJKTASA-N |
Isomeric SMILES |
C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CC=C)C)C=C(C=C3)O.Cl |
Canonical SMILES |
CC1C2CC3=C(C1(CCN2CC=C)C)C=C(C=C3)O.Cl |
Origin of Product |
United States |
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